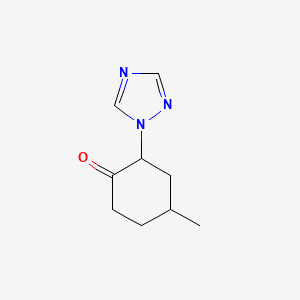
4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one
Overview
Description
“4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one” is a compound with the CAS Number: 1788567-07-6 . It has a molecular weight of 179.22 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H13N3O/c1-7-2-3-9(13)8(4-7)12-6-10-5-11-12/h5-8H,2-4H2,1H3 . This indicates the molecular structure of the compound .Physical and Chemical Properties Analysis
The compound “this compound” is a powder at room temperature . More specific physical and chemical properties are not available in the sources I found .Scientific Research Applications
Antitumor Potential
Directed synthesis of derivatives of 3-mercapto-4-(1H-pyrrol-1-yl)-5-cyclohexyl-1,2,4-triazole(4H) has been explored for potential antitumor activities. These derivatives were synthesized through Paal-Knorre pyrrole condensation, aiming at inhibiting MAO and certain enzymes based on preliminary PASS-prognosis. Although one compound was selected by the National Cancer Institute (NCI) for in vitro screening against various tumor cell lines, it did not show effective inhibition at the studied dose, particularly against leukemia and non-small cell lung cancer cell lines (Saidov, Georgiyants, & Demchenko, 2014).
Cyclic Dipeptidyl Ureas Synthesis
A study detailed the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, introducing a new class of cyclic dipeptidyl ureas. This synthesis involved Ugi reactions followed by stirring with sodium ethoxide, indicating the formation of novel pseudopeptidic [1,2,4]triazines that might have applications in various scientific fields, including medicinal chemistry (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
COVID-19 Main Protease Inhibition
Research into novel thiadiazole-based molecules containing 1,2,3-triazole moiety focused on combating COVID-19 by inhibiting the main protease of the virus. These synthesized compounds underwent in silico virtual screening to identify their antiviral activity, showcasing good docking scores against COVID-19 main protease, which suggests potential for therapeutic applications (Rashdan, Abdelmonsef, Abou-Krisha, & Yousef, 2021).
Crystal Structure Analysis
The crystal structures of triazole derivatives, such as 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole and ethyl 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole-4-carboxylate, were reported. These studies provide insights into the molecular conformation, electron density distribution, and potential intermolecular interactions, which are critical for understanding the reactivity and stability of these compounds (Boechat et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
4-methyl-2-(1,2,4-triazol-1-yl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-7-2-3-9(13)8(4-7)12-6-10-5-11-12/h5-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOHYQXTCDPAMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C(C1)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



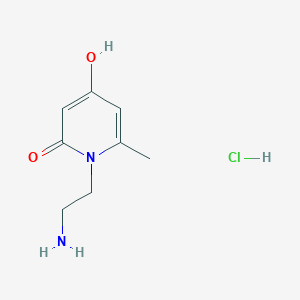
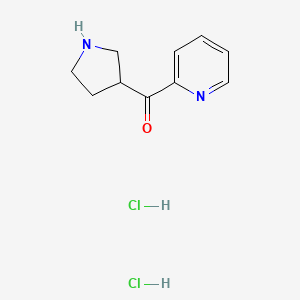

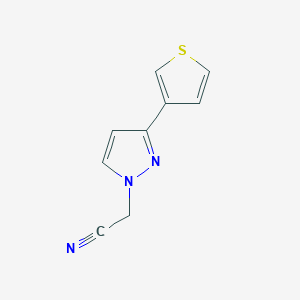

![8-(Pyridin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1472809.png)
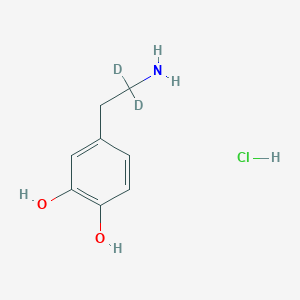
![8-(Pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472812.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)thiazol-2-amine dihydrochloride](/img/structure/B1472815.png)
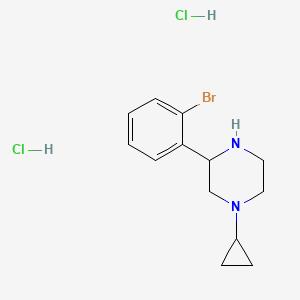

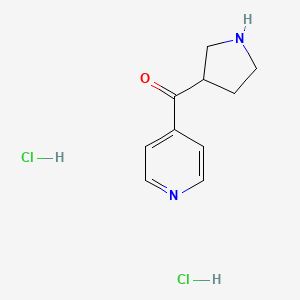
![8-(Pyridin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472822.png)
